4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one
Description
4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one is a pyridazinone derivative characterized by:
- Position 2: Ethyl group (–CH₂CH₃).
- Position 4: Chlorine atom (–Cl).
- Position 5: (3-Methylphenyl)methoxy (–OCH₂C₆H₄CH₃-3) substituent.
Pyridazinones are heterocyclic compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Properties
CAS No. |
88093-94-1 |
|---|---|
Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-17-14(18)13(15)12(8-16-17)19-9-11-6-4-5-10(2)7-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
ZNCHGCSPLQZMJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC=CC(=C2)C)Cl |
Origin of Product |
United States |
Biological Activity
4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one, a pyridazine derivative, has garnered interest due to its potential biological activities. This compound, with the molecular formula and CAS Number 88093-94-1, is being investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure
The chemical structure of this compound is characterized by a pyridazine ring substituted with chlorine, an ethyl group, and a methoxy phenyl moiety. This unique arrangement is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds similar in structure to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazine have been reported to inhibit cell proliferation in A549 lung cancer cells with IC50 values ranging from 0.30 nM to 49.85 μM depending on the structural modifications made .
- Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit nitric oxide production in macrophages, which is a critical mediator in inflammatory responses .
- Antimicrobial Properties : Some studies have indicated that pyridazine derivatives possess antimicrobial activities against various pathogens. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .
Research Findings
Recent research has focused on the synthesis and evaluation of this compound's biological activity:
Case Studies
- Antitumor Activity : In one study, a series of pyridazine derivatives were synthesized and tested against several cancer cell lines. The results showed that certain modifications enhanced their potency significantly, suggesting that the methoxy group plays a crucial role in increasing biological activity .
- Inhibition of Enzymatic Activity : Another study evaluated the inhibitory effects of related compounds on xanthine oxidase (XO), an enzyme linked to inflammation and gout. The derivatives exhibited moderate inhibitory activity, indicating potential therapeutic applications .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
Analog 1 : 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one
- Position 2 : tert-Butyl (–C(CH₃)₃) .
- The fluorinated ethoxy group at position 5 increases electronegativity, improving metabolic stability compared to non-fluorinated analogs.
- Crystallographic Data : Triclinic crystal system with a dihedral angle of 41.37° between pyridazine and benzene rings, influencing molecular packing .
Analog 2 : 4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]pyridazin-3(2H)-one
Structural-Activity Relationship (SAR) Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
